2,5-Furandione, dihydro-3-(1-methylethyl)-
Overview
Description
“2,5-Furandione, dihydro-3-(1-methylethyl)-” is a chemical compound with the molecular formula C5H6O3 . It is also known by other names such as Succinic anhydride, methyl-; Methylsuccinic anhydride; Pyrotartaric anhydride; 2-Methylsuccinic anhydride; 3-Methylsuccinic anhydride; 3,4-Dihydro-3-methyl-2,5-furandione; 3-Methyldihydro-2,5-furandione .
Molecular Structure Analysis
The molecular structure of “2,5-Furandione, dihydro-3-(1-methylethyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 114.0993 .Physical And Chemical Properties Analysis
The boiling point of “2,5-Furandione, dihydro-3-(1-methylethyl)-” is predicted to be 250.9±9.0 °C, and its density is predicted to be 1.123±0.06 g/cm3 .Scientific Research Applications
Atmospheric Chemistry
Furandiones, including 2,5-furandione, dihydro-3-(1-methylethyl), are significant in the study of atmospheric chemistry. They are products of the photooxidation of anthropogenic volatile organic compounds (VOCs), like toluene, and contribute to secondary organic aerosol (SOA) formation. A study by Al-Naiema, Roppo, and Stone (2017) developed a highly sensitive method for quantifying furandiones in fine particulate matter, which helps in assessing their role as tracers for anthropogenic SOA and potential health impacts (Al-Naiema, Roppo, & Stone, 2017).
Organic Aerosol Formation
The formation of secondary organic aerosols by reactive condensation of furandiones with aldehydes and water vapor has been studied. This research, conducted by Koehler et al. (2004), explored the growth of inorganic seed aerosol in the presence of various compounds, including 2,5-furandione. Their findings showed that furandiones play a significant role in aerosol growth, especially in the presence of humidity, and highlighted the reaction-dependent nature of these processes (Koehler et al., 2004).
Synthesis of Heterocyclic Compounds
Furandiones are used as versatile synthons in heterocyclic synthesis. A study by Önal and Yıldırım (2007) demonstrated how 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione can react with semi-/thiosemicarbazones, leading to the synthesis of novel heterocyclic systems. This research highlights the high reactivity of furandiones and their utility in constructing a wide variety of monocyclic or condensed heterocyclic compounds (Önal & Yıldırım, 2007).
Antimicrobial Activity
Some derivatives of furandiones exhibit antimicrobial properties. Igidov et al. (1999) investigated compounds synthesized through the Wittig reaction of 5-aryl-2,3-dihydro-2,3-furandiones, demonstrating their antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli (Igidov et al., 1999).
properties
IUPAC Name |
3-propan-2-yloxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFJXBYVYYZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441310 | |
Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, dihydro-3-(1-methylethyl)- | |
CAS RN |
49538-78-5 | |
Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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